molecular formula C19H21NO5S B10782849 Moxifetin hydrogen maleate

Moxifetin hydrogen maleate

Cat. No.: B10782849
M. Wt: 375.4 g/mol
InChI Key: YLZUWDVZEDYTBB-BTJKTKAUSA-N
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Description

Moxifetin hydrogen maleate is a small molecule drug that acts as a selective serotonin (5-HT) receptor antagonist. It was initially developed by Spofa and the Research Institute for Pharmacy and Biochemistry. The compound has been investigated for its potential use as an antidepressant, specifically targeting major depressive disorder .

Chemical Reactions Analysis

Moxifetin hydrogen maleate undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, dimethylamine, lithium aluminum hydride, boron trifluoride etherate, and pyridine hydrochloride . The major products formed from these reactions are the intermediate compounds leading to the final this compound.

Mechanism of Action

Comparison with Similar Compounds

Moxifetin hydrogen maleate can be compared with other serotonin receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). Similar compounds include:

    Fluoxetine: An SSRI commonly used to treat depression and anxiety disorders.

    Sertraline: Another SSRI with similar applications in treating depression and anxiety.

    Paroxetine: An SSRI known for its efficacy in treating major depressive disorder and other mood disorders.

This compound is unique in its specific binding to serotonin receptors and its potential as a selective serotonin reuptake inhibitor . Its synthesis and chemical properties also distinguish it from other similar compounds .

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;[2-(3-hydroxyphenyl)sulfanylphenyl]methyl-dimethylazanium

InChI

InChI=1S/C15H17NOS.C4H4O4/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;5-3(6)1-2-4(7)8/h3-10,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YLZUWDVZEDYTBB-BTJKTKAUSA-N

Isomeric SMILES

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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